N-[6-({[(2,5-dichlorophenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]cyclopropanecarboxamide N-[6-({[(2,5-dichlorophenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]cyclopropanecarboxamide
Brand Name: Vulcanchem
CAS No.: 1021255-33-3
VCID: VC11922672
InChI: InChI=1S/C16H14Cl2N4O2S/c17-10-3-4-11(18)12(7-10)19-14(23)8-25-15-6-5-13(21-22-15)20-16(24)9-1-2-9/h3-7,9H,1-2,8H2,(H,19,23)(H,20,21,24)
SMILES: C1CC1C(=O)NC2=NN=C(C=C2)SCC(=O)NC3=C(C=CC(=C3)Cl)Cl
Molecular Formula: C16H14Cl2N4O2S
Molecular Weight: 397.3 g/mol

N-[6-({[(2,5-dichlorophenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]cyclopropanecarboxamide

CAS No.: 1021255-33-3

Cat. No.: VC11922672

Molecular Formula: C16H14Cl2N4O2S

Molecular Weight: 397.3 g/mol

* For research use only. Not for human or veterinary use.

N-[6-({[(2,5-dichlorophenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]cyclopropanecarboxamide - 1021255-33-3

Specification

CAS No. 1021255-33-3
Molecular Formula C16H14Cl2N4O2S
Molecular Weight 397.3 g/mol
IUPAC Name N-[6-[2-(2,5-dichloroanilino)-2-oxoethyl]sulfanylpyridazin-3-yl]cyclopropanecarboxamide
Standard InChI InChI=1S/C16H14Cl2N4O2S/c17-10-3-4-11(18)12(7-10)19-14(23)8-25-15-6-5-13(21-22-15)20-16(24)9-1-2-9/h3-7,9H,1-2,8H2,(H,19,23)(H,20,21,24)
Standard InChI Key VVXMYRKYZRKSRK-UHFFFAOYSA-N
SMILES C1CC1C(=O)NC2=NN=C(C=C2)SCC(=O)NC3=C(C=CC(=C3)Cl)Cl
Canonical SMILES C1CC1C(=O)NC2=NN=C(C=C2)SCC(=O)NC3=C(C=CC(=C3)Cl)Cl

Introduction

N-[6-({[(2,5-dichlorophenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]cyclopropanecarboxamide is a complex organic compound that has garnered attention in the field of chemical research due to its unique structure and potential applications. Despite the lack of specific information in the provided search results, this article aims to provide a comprehensive overview based on general principles of organic chemistry and potential applications of similar compounds.

Synthesis and Preparation

The synthesis of such compounds typically involves multiple steps, including the formation of the pyridazine ring, introduction of the sulfur linkage, and attachment of the carbamoyl group. Common methods might involve nucleophilic substitution reactions and condensation reactions.

Steps in Synthesis:

  • Formation of Pyridazine Ring: This can be achieved through condensation reactions involving hydrazine derivatives.

  • Introduction of Sulfur Linkage: Typically involves the use of thiols or sulfides in nucleophilic substitution reactions.

  • Attachment of Carbamoyl Group: Involves reacting with isocyanates or carbamoyl chlorides.

Potential Applications

Compounds with similar structures have been explored for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of a pyridazine ring and a carbamoyl group suggests potential interactions with biological targets.

Potential ApplicationDescription
Antimicrobial ActivityThe compound's structure may allow it to interact with microbial enzymes or membranes.
Anti-inflammatory ActivitySimilar compounds have shown promise in inhibiting inflammatory pathways.
Anticancer ActivityThe heterocyclic rings could bind to specific cancer-related targets.

Research Findings and Future Directions

While specific research findings on N-[6-({[(2,5-dichlorophenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]cyclopropanecarboxamide are not available, studies on analogous compounds suggest that they could be valuable for further investigation. Future research should focus on synthesizing the compound and evaluating its biological activities through in vitro and in vivo studies.

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